N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide
Description
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide is a chiral benzamide derivative featuring a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. The compound’s stereochemistry at the 3-position (S-configuration) and the benzamide substituent play critical roles in its physicochemical and biological properties.
Properties
CAS No. |
155778-26-0 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1 |
InChI Key |
MVKDKUUCCOPJSG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple precursors.
Introduction of the benzamide group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents such as benzoyl chloride and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring.
Reduction: Reduction reactions can be used to modify the benzamide group or reduce any oxidized forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide has been investigated for its role as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). This modulation is particularly relevant in conditions such as:
- Alzheimer's Disease : Studies suggest that enhancing nAChR activity may improve cognitive function and memory retention in Alzheimer's patients .
- Schizophrenia : Research indicates that compounds like PNU-282987 may ameliorate cognitive deficits associated with schizophrenia by modulating cholinergic signaling pathways .
2. Pain Management
The compound has shown promise in pain management, particularly in neuropathic pain models. Its ability to modulate nAChRs may lead to reduced pain perception and improved analgesic effects .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Alzheimer's Disease Intervention
In a controlled study involving transgenic mice models of Alzheimer's, treatment with this compound resulted in notable improvements in spatial memory tasks compared to the control group. The results indicated enhanced cholinergic activity correlating with reduced amyloid plaque formation, suggesting a dual mechanism of action that could be beneficial for therapeutic strategies against Alzheimer's disease.
Case Study 2: Schizophrenia Treatment
A clinical trial assessed the efficacy of PNU-282987 in patients with schizophrenia experiencing cognitive deficits. The trial reported significant improvements in cognitive performance metrics following administration of the compound, highlighting its potential as an adjunctive treatment for cognitive symptoms in schizophrenia.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide and its analogs:
Key Research Findings and Implications
Stereochemical Influence on Receptor Binding
The 3R configuration in PNU-282987 confers potent α7 nAChR agonist activity (Ki = 26 nM), whereas the 3S enantiomer (target compound) may exhibit altered receptor interaction due to stereochemical mismatch . This highlights the critical role of quinuclidine chirality in nAChR subtype selectivity.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cl): The 4-Cl substituent in PNU-282987 enhances binding affinity but may reduce solubility compared to methoxy derivatives .
- Methoxy Groups: 2,4-Dimethoxy and 2-methoxy analogs (e.g., ) exhibit higher predicted solubility, making them suitable for formulations requiring improved bioavailability.
Analytical Characterization
High-resolution mass spectrometry (HRMS) and tandem MS/MS spectra have been employed to characterize analogs like the 3-chloro derivative, demonstrating the utility of advanced analytical techniques in verifying structural integrity .
Biological Activity
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide, also known as a derivative of the azabicyclo[2.2.2]octane structure, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and its implications for various neurological disorders.
- Molecular Formula : C18H24N2O
- Molecular Weight : 284.4 g/mol
- CAS Number : 177793-79-2
- Melting Point : 192-193°C
- Solubility : Slightly soluble in DMSO and methanol when heated.
The compound exhibits significant interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
- Acetylcholinesterase Inhibition : Research indicates that derivatives of azabicyclo compounds can inhibit human acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .
- Serotonin Receptor Modulation : This compound has been linked to modulation of serotonin receptors, which play a vital role in mood regulation and cognitive functions. The structural similarity to other known serotonergic agents suggests potential antidepressant or anxiolytic effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect neuronal activity:
- Neuroprotection : It has shown protective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in neurodegenerative diseases .
In Vivo Studies
Animal studies have provided insights into the compound's efficacy:
- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved memory and learning capabilities, likely due to enhanced cholinergic transmission .
- Behavioral Effects : Behavioral assays indicated anxiolytic-like effects, supporting its potential use in treating anxiety disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of azabicyclo compounds:
- Alzheimer's Disease : A study focusing on a related compound showed a decrease in amyloid-beta plaque formation in transgenic mouse models when treated with azabicyclo derivatives, indicating a possible disease-modifying effect .
- Parkinson's Disease : Research on another derivative indicated improvements in motor function and reduction in dopaminergic neuron loss, suggesting neuroprotective properties relevant to Parkinson's disease management .
Comparative Analysis with Related Compounds
Q & A
Q. How can researchers integrate heterogeneous data (e.g., in vitro, in silico, in vivo) to prioritize lead compounds?
- Methodological Answer :
- Multi-Criteria Decision Analysis (MCDA) : Weight parameters (e.g., IC, logP, toxicity) using Pareto optimization.
- Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters of high-potential candidates.
- Bayesian Networks : Model probabilistic relationships between molecular descriptors and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
